molecular formula C9H8N6O3 B12528520 N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide CAS No. 672944-72-8

N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide

Cat. No.: B12528520
CAS No.: 672944-72-8
M. Wt: 248.20 g/mol
InChI Key: QPDZGBXNIRPXFS-UHFFFAOYSA-N
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Description

N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2-methyl-2H-tetrazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-2H-tetrazol-5-yl)-2-nitrobenzamide is unique due to its combination of a nitrobenzamide moiety with a tetrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

672944-72-8

Molecular Formula

C9H8N6O3

Molecular Weight

248.20 g/mol

IUPAC Name

N-(2-methyltetrazol-5-yl)-2-nitrobenzamide

InChI

InChI=1S/C9H8N6O3/c1-14-12-9(11-13-14)10-8(16)6-4-2-3-5-7(6)15(17)18/h2-5H,1H3,(H,10,12,16)

InChI Key

QPDZGBXNIRPXFS-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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